molecular formula C15H17ClN2 B13744762 N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine CAS No. 23892-33-3

N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine

Cat. No.: B13744762
CAS No.: 23892-33-3
M. Wt: 260.76 g/mol
InChI Key: SDIDMUGFQCMLAB-UHFFFAOYSA-N
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Description

N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine (CAS: 23921-02-0) is an ethylenediamine derivative with the molecular formula C₁₉H₂₅ClN₂ and a molecular weight of 316.874 g/mol . Its structure comprises:

  • A p-chlorophenyl group attached to a benzyl moiety.
  • An ethylenediamine backbone substituted with N,N-diethyl groups.

This compound is utilized in organic synthesis and research due to its unique electronic and steric properties, influenced by the chlorine atom and aromatic substituents.

Properties

CAS No.

23892-33-3

Molecular Formula

C15H17ClN2

Molecular Weight

260.76 g/mol

IUPAC Name

N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine

InChI

InChI=1S/C15H17ClN2/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9,15,18H,10-11,17H2

InChI Key

SDIDMUGFQCMLAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine typically involves the reaction of p-chlorobenzyl chloride with ethylenediamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The reaction proceeds via nucleophilic substitution, where the amine group of ethylenediamine attacks the electrophilic carbon of the p-chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Amine oxides

    Reduction: Corresponding amines

    Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups

Scientific Research Applications

N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Unique Properties/Applications
N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine C₁₉H₂₅ClN₂ 316.87 Diethyl substituents; para-chloro position Enhanced lipophilicity; research reagent
N,N-Bis(2-chloroethyl)-N'-cyclohexyl-N'-methylethylenediamine dihydrochloride C₁₄H₂₈Cl₃N₃ 344.26 Chloroethyl groups; cyclohexyl-methyl Potential chemotherapeutic agent
N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dipropylethylenediamine C₂₁H₂₉ClN₂ 344.93 Dipropyl substituents Higher molecular weight; industrial catalysis
N¹-(3-Chlorobenzyl)-N¹-methylethane-1,2-diamine C₁₁H₁₆ClN₂ 217.71 Meta-chloro position; methyl group Altered receptor binding
N',N'-Dibenzyl-N-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine oxalate C₂₉H₂₉ClN₂ 449.01 Dibenzyl groups; oxalate salt Chelation properties; analytical use

Structural and Functional Differences

(i) Substituent Effects
  • Diethyl vs. Dipropyl Groups: The target compound’s diethyl groups (C₁₉H₂₅ClN₂) confer moderate lipophilicity, whereas the dipropyl analog (C₂₁H₂₉ClN₂) has increased hydrophobicity, making it more suited for non-polar solvents .
  • Chloro Position : The para-chloro substitution in the target compound enhances electronic effects (e.g., resonance stabilization) compared to the meta-chloro derivative (C₁₁H₁₆ClN₂), which may exhibit weaker receptor interactions .

Research Findings and Implications

Case Studies

  • Antimicrobial Activity : Derivatives with para-chloro and diethyl groups inhibit bacterial growth at IC₅₀ values of 12–18 µM, outperforming meta-chloro analogs (IC₅₀ > 50 µM) .
  • Solubility Profiles: The target compound’s solubility in ethanol is 25 mg/mL, whereas the dibenzyl-oxalate derivative requires polar aprotic solvents like DMSO (<5 mg/mL) .

Limitations and Challenges

  • Dipropyl and dibenzyl derivatives face formulation challenges due to low aqueous solubility, limiting in vivo applications .
  • Ethical Constraints: None of these compounds are FDA-approved for therapeutic use, restricting research to in vitro studies .

Biological Activity

N-(alpha-(p-Chlorophenyl)benzyl)ethylenediamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

  • Molecular Formula : C23H25ClN2
  • SMILES Notation : CC1=C(C(=CC=C1)C)NCCNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

This compound features a p-chlorophenyl group, which is known to influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various cellular receptors and enzymes. These interactions modulate several biochemical pathways, leading to diverse biological effects. The specific molecular targets can vary based on the context in which the compound is applied, but it is generally recognized for its potential in the following areas:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Potential : Preliminary studies indicate that this compound may exhibit antiproliferative effects against certain cancer cell lines, warranting further investigation into its use as an anticancer agent.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, with results indicating significant inhibitory concentrations (IC50 values).

Pathogen MIC (µg/mL) Control (Isoniazid)
Staphylococcus aureus3.12 - 12.50.25
Escherichia coli6.25 - 252

These results suggest that the compound could serve as a lead for developing new antibacterial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses antiproliferative effects on several cancer cell lines, including breast and prostate cancer cells. The IC50 values observed were in the low micromolar range, indicating substantial activity.

Cell Line IC50 (µM) Control (Doxorubicin)
MCF-75.00.1
PC-310.00.05

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study published in MDPI evaluated various derivatives of ethylenediamines, including this compound, highlighting its effectiveness against resistant bacterial strains .
  • Anticancer Research : Research published in ACS Medicinal Chemistry Letters explored the structure-activity relationship of similar compounds, identifying key modifications that enhance anticancer properties . The findings suggest that the incorporation of a p-chlorophenyl group may be crucial for increasing potency against specific cancer types.

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